Ethyl 5-acetyl-2-((4-fluorobenzyl)oxy)benzoate
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Overview
Description
Ethyl 5-acetyl-2-((4-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C18H17FO4 It is a derivative of benzoic acid and features a fluorobenzyl group, an acetyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-((4-fluorobenzyl)oxy)benzoate typically involves the esterification of 5-acetyl-2-hydroxybenzoic acid with 4-fluorobenzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 5-acetyl-2-((4-carboxybenzyl)oxy)benzoic acid.
Reduction: Ethyl 5-(hydroxymethyl)-2-((4-fluorobenzyl)oxy)benzoate.
Substitution: Ethyl 5-acetyl-2-((4-methoxybenzyl)oxy)benzoate.
Scientific Research Applications
Ethyl 5-acetyl-2-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The acetyl group can also participate in acetylation reactions, influencing protein function and gene expression.
Comparison with Similar Compounds
Ethyl 5-acetyl-2-((4-fluorobenzyl)oxy)benzoate can be compared with other similar compounds, such as:
Ethyl 5-acetyl-2-((4-chlorobenzyl)oxy)benzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 5-acetyl-2-((4-bromobenzyl)oxy)benzoate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 5-acetyl-2-((4-methylbenzyl)oxy)benzoate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity.
Biological Activity
Ethyl 5-acetyl-2-((4-fluorobenzyl)oxy)benzoate is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes:
- An ethyl ester group
- An acetyl group
- A 4-fluorobenzyl ether moiety
The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications .
Antimicrobial Activity
Research indicates that many benzoate derivatives, including this compound, exhibit antimicrobial properties against a range of bacterial and fungal strains. This activity is attributed to the compound's ability to disrupt microbial membranes and interfere with metabolic processes .
Anti-inflammatory Properties
Some analogs of this compound have demonstrated anti-inflammatory effects. The structural features of this compound suggest that it may inhibit pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of various enzymes. For instance, studies on similar compounds have shown that modifications in structure can lead to significant differences in enzyme inhibition potency. The presence of the fluorobenzyl group may enhance binding affinity to target enzymes .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be understood through SAR studies:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 4-fluorobenzoate | Structure | Lacks acetyl group; simpler structure. |
Methyl 5-acetylsalicylate | Structure | Contains salicylic acid derivative; potential analgesic properties. |
Benzofuroxan | Structure | Contains furoxan ring; known for antimicrobial activity. |
The fluorine atom's electronegativity increases the electron density around the aromatic system, enhancing interactions with biological targets .
Case Studies
- Antimicrobial Efficacy : A study evaluating various benzoate derivatives showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a therapeutic agent .
- Anti-inflammatory Activity : In vitro tests demonstrated that the compound could reduce inflammation markers in human cell lines exposed to inflammatory stimuli. The results suggested a dose-dependent relationship between concentration and anti-inflammatory effect .
- Enzyme Inhibition : A comparative analysis with other benzoate derivatives revealed that this compound showed promising results as a selective inhibitor of butyrylcholinesterase (BChE), which is relevant in neurodegenerative disease contexts .
Properties
Molecular Formula |
C18H17FO4 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H17FO4/c1-3-22-18(21)16-10-14(12(2)20)6-9-17(16)23-11-13-4-7-15(19)8-5-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
UTKSKOIPLGAFFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)C)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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